molecular formula C12H24N2O3 B6494537 1-cyclohexyl-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea CAS No. 1334370-03-4

1-cyclohexyl-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea

Cat. No.: B6494537
CAS No.: 1334370-03-4
M. Wt: 244.33 g/mol
InChI Key: YRAUJKXGGSHLQR-UHFFFAOYSA-N
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Description

1-cyclohexyl-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea is an organic compound with a complex structure that includes a cyclohexyl group, a hydroxy group, a methoxy group, and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclohexyl-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea typically involves the reaction of cyclohexyl isocyanate with a suitable alcohol derivative. The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and the reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-cyclohexyl-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The urea moiety can be reduced to form corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or other nucleophiles.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-cyclohexyl-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-cyclohexyl-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea involves its interaction with specific molecular targets. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with enzymes or receptors, modulating their activity. The urea moiety can also interact with various biological pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylurea: Lacks the hydroxy and methoxy groups, resulting in different chemical properties.

    Methoxyurea: Contains a methoxy group but lacks the cyclohexyl and hydroxy groups.

    Hydroxyurea: Contains a hydroxy group but lacks the cyclohexyl and methoxy groups.

Uniqueness

1-cyclohexyl-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both hydroxy and methoxy groups, along with the cyclohexyl and urea moieties, makes it a versatile compound for various applications.

Properties

IUPAC Name

1-cyclohexyl-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O3/c1-12(16,9-17-2)8-13-11(15)14-10-6-4-3-5-7-10/h10,16H,3-9H2,1-2H3,(H2,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRAUJKXGGSHLQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)NC1CCCCC1)(COC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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